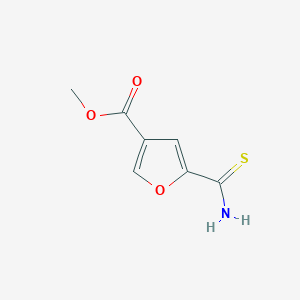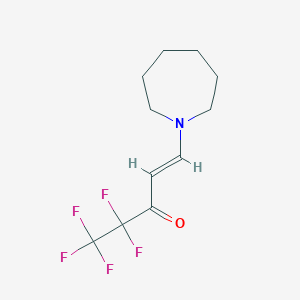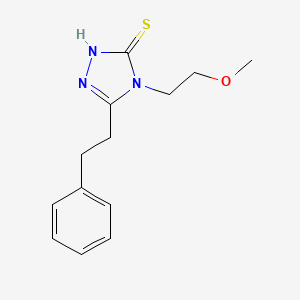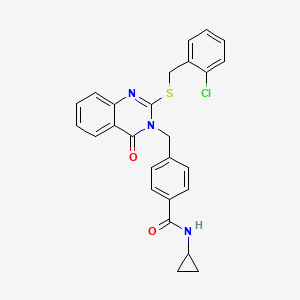![molecular formula C10H12N2O3 B2504996 Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate CAS No. 1980053-94-8](/img/structure/B2504996.png)
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate," is a structurally complex molecule that features a bicyclic system and an oxazole ring. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and structural analysis of related oxazole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of oxazole derivatives often involves cyclization reactions and the use of catalysts. For instance, the enantioselective synthesis of a related compound, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, was achieved through a Pd-catalyzed amide coupling followed by bromination and cyclization . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of oxazole derivatives. For example, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was elucidated using this method, revealing details about the ring system and bond lengths . Similar analysis could be applied to the target compound to gain insights into its three-dimensional conformation and electronic structure.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, including transformations to introduce different substituents into the oxazole ring. The synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid involved functionalization at the 5 position of the oxazole ring . Understanding these types of reactions can help predict the reactivity and potential applications of the target compound.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Transformations in Organic Chemistry : Research by Prokopenko et al. (2010) focuses on the synthesis and transformations of derivatives of oxazole carboxylic acids, which are closely related to Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate. This research explores the potential for creating functional derivatives for further chemical transformations, indicating the compound's significance in synthetic organic chemistry Prokopenko et al., 2010.
Cycloaddition Reactions and Derivatives Synthesis : A study by Franck-Neumann et al. (1989) describes the [2+2] cycloaddition reactions with enamines to produce various derivatives, which demonstrates the versatility of compounds like this compound in synthesizing complex structures Franck-Neumann et al., 1989.
Chemical Structure and Reactions Analysis : Stájer et al. (2004) conducted research on reactions involving similar bicyclic amino acids, which highlights the importance of understanding the chemical structure and potential reactions of this compound. Their findings provide insights into the stereochemistry and potential applications in organic synthesis Stájer et al., 2004.
Enantioselective Synthesis and Applications : Magata et al. (2017) explored the enantioselective synthesis of similar oxazole carboxylate compounds. This research sheds light on the potential for creating optically active forms of this compound, which could be significant in developing pharmaceuticals or other applications requiring stereochemical precision Magata et al., 2017.
Propriétés
IUPAC Name |
methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-7(13)6-2-15-8(12-6)9-3-10(11,4-9)5-9/h2H,3-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJOUXYTZWTUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C23CC(C2)(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)
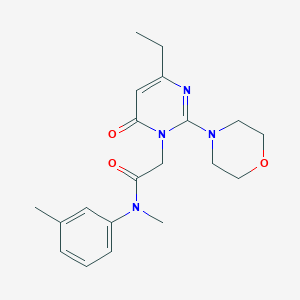


![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)

